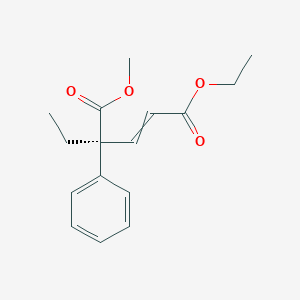
1-Ethyl 5-methyl (4S)-4-ethyl-4-phenylpent-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl 5-methyl (4S)-4-ethyl-4-phenylpent-2-enedioate is an organic compound with a complex structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl 5-methyl (4S)-4-ethyl-4-phenylpent-2-enedioate typically involves multi-step organic reactions. The process begins with the preparation of the core pent-2-enedioate structure, followed by the introduction of ethyl and phenyl groups through substitution reactions. Common reagents used in these steps include ethyl halides, phenylboronic acids, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl 5-methyl (4S)-4-ethyl-4-phenylpent-2-enedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides and phenylboronic acids with appropriate catalysts.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, such as carboxylic acids, alcohols, and other functionalized molecules.
Aplicaciones Científicas De Investigación
1-Ethyl 5-methyl (4S)-4-ethyl-4-phenylpent-2-enedioate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Ethyl 5-methyl (4S)-4-ethyl-4-phenylpent-2-enedioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
Comparación Con Compuestos Similares
1-Ethyl 5-methyl (4S)-4-ethyl-4-phenylpent-2-enedioic acid: A closely related compound with similar structural features but different functional groups.
1-Ethyl 5-methyl (4S)-4-ethyl-4-phenylpent-2-enedioate derivatives: Various derivatives with modifications to the ethyl or phenyl groups.
Uniqueness: this compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
177532-29-5 |
|---|---|
Fórmula molecular |
C16H20O4 |
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
1-O-ethyl 5-O-methyl (4S)-4-ethyl-4-phenylpent-2-enedioate |
InChI |
InChI=1S/C16H20O4/c1-4-16(15(18)19-3,12-11-14(17)20-5-2)13-9-7-6-8-10-13/h6-12H,4-5H2,1-3H3/t16-/m0/s1 |
Clave InChI |
NHRKNGMIYPSJBI-INIZCTEOSA-N |
SMILES isomérico |
CC[C@](C=CC(=O)OCC)(C1=CC=CC=C1)C(=O)OC |
SMILES canónico |
CCC(C=CC(=O)OCC)(C1=CC=CC=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


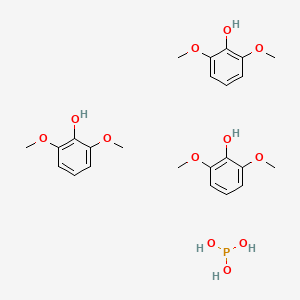

![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14253219.png)


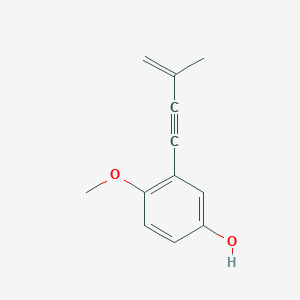

![3-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide](/img/structure/B14253234.png)
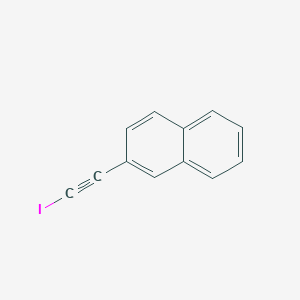
![methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate](/img/structure/B14253250.png)
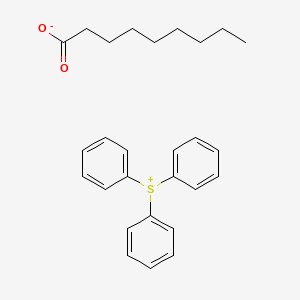
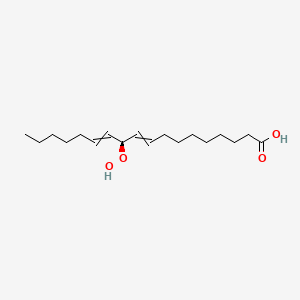

![{2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid](/img/structure/B14253260.png)
